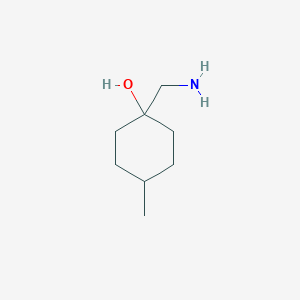

1-(aminomethyl)-4-methylcyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Aminomethyl-4-methyl-cyclohexanol” is a chemical compound with the CAS Number: 37022-22-3 . It has a molecular weight of 143.23 . It is in the form of an oil .

Synthesis Analysis

The compound “1-Aminomethyl-1-cyclohexanol hydrochloride” was used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .

Molecular Structure Analysis

The IUPAC Name of the compound is 1-(aminomethyl)-4-methylcyclohexanol . The InChI Code is 1S/C8H17NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6,9H2,1H3 . The InChI key is RJQBUUHZMHXGEM-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

The compound “1-Aminomethyl-4-methyl-cyclohexanol” is an oil . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Analytical Techniques and Product Identification

Gas Chromatography and Mass Spectrometry in Organic Chemistry Labs The application of gas chromatography–electron impact mass spectrometry (GC–MS) and quantitative nuclear magnetic resonance (qNMR) has revolutionized the analysis of organic chemistry experiments. For instance, in the dehydration of 2-methyl-1-cyclohexanol, these techniques have facilitated the accurate identification and quantification of products, overcoming previous limitations in separating and detecting minor products. This advancement has provided clearer insights into reaction outcomes and the actual adherence to theoretical predictions, like Zaitsev’s rule (Friesen & Schretzman, 2011).

Chemical Synthesis and Catalysis

Novel Synthesis Techniques and Catalytic Applications Innovative synthetic approaches and the catalytic application of complexes have been pivotal in chemical research. For example:

Catalytic Oxidation of Alkanes : A μ-oxido, μ-carboxylato-bridged diiron complex has shown the capability to catalyze the oxidation of cyclohexane, leading to the formation of cyclohexanone, cyclohexanol, and cyclohexyl hydroperoxide, demonstrating a promising route for alkane functionalization (Jarenmark et al., 2010).

Synthesis of Amino Acid Bearing Schiff Base Ligand Complexes : The creation of novel amino acid bearing Schiff base ligand complexes and their application in antioxidant and selective xanthine oxidase inhibitory studies have been notable. These complexes, particularly the zinc complex, have shown significant inhibitory activities, providing insights into their potential therapeutic applications (Ikram et al., 2015).

Industrial Process Optimization

Application of Genetic Algorithms in Chemical Process Optimization The use of genetic algorithms (GAs) to optimize complex industrial chemical processes, such as the three-phase catalytic slurry reactor for hydrogenation of o-cresol to 2-methyl-cyclohexanol, represents a significant advancement. By coupling GAs with rigorous process models, researchers have successfully maximized productivity while adhering to environmental constraints, showcasing the potential of computational methods in industrial chemistry (Rezende et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The compound 1-(aminomethyl)-4-methylcyclohexan-1-ol, also known as Gabapentin, primarily targets the alpha2delta (α2δ) subunit of voltage-gated calcium channels . This subunit is crucial for the proper functioning of the nervous system, playing a significant role in neurotransmitter release, nerve signal transmission, and synaptic plasticity .

Mode of Action

Gabapentin interacts with its target by binding to the α2δ subunit, which results in the decrease of calcium influx at nerve terminals . This action subsequently reduces the release of excitatory neurotransmitters, leading to a decrease in neuronal excitability . Therefore, Gabapentin acts as an anticonvulsant and helps in managing neuropathic pain .

Properties

IUPAC Name |

1-(aminomethyl)-4-methylcyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQBUUHZMHXGEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37022-22-3 |

Source

|

| Record name | 1-(aminomethyl)-4-methylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2368244.png)

![(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2368256.png)

![5-(2-Ethoxyethylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2368259.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2368261.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2368262.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2368263.png)